molecular formula C18H20N4O4S2 B2612516 (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 386767-43-7

(Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2612516
CAS No.: 386767-43-7
M. Wt: 420.5
InChI Key: CTNFWOASBASMOX-QBFSEMIESA-N
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Description

The compound (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (CAS: 381181-38-0, Molecular Formula: C₁₇H₁₈N₄O₄S₂) features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety via a Z-configured methylene bridge . Key structural attributes include:

  • 3-(2-Methoxyethyl) group: Enhances lipophilicity while retaining moderate solubility.

This compound is synthesized via condensation reactions involving substituted pyrido[1,2-a]pyrimidin-4-one precursors and thiazolidinone derivatives, following methodologies akin to those described for structurally related analogs .

Properties

IUPAC Name

(5Z)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-20(7-9-23)15-12(16(24)21-6-4-3-5-14(21)19-15)11-13-17(25)22(8-10-26-2)18(27)28-13/h3-6,11,23H,7-10H2,1-2H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFWOASBASMOX-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one represents a novel addition to the thiazolidin-4-one family, which has garnered significant attention for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Structural Overview

This compound features a complex structure that integrates a thiazolidin-4-one core with various functional groups, including a pyrido[1,2-a]pyrimidine moiety. The presence of these functional groups is essential for its biological activity, particularly its interactions with biological targets.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives are promising candidates in the development of anticancer agents. The compound under investigation has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanisms of Action :
    • DNA Interaction : Many thiazolidinones act by directly interacting with DNA, disrupting replication and transcription processes.
    • Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as histone demethylases, which are crucial in regulating gene expression related to cancer progression .
  • Case Studies :
    • A study highlighted the anticancer efficacy of related thiazolidinone compounds against multiple cancer cell lines, demonstrating significant cytotoxic effects (IC50 values in the low micromolar range) and indicating a structure-activity relationship that favors specific substitutions on the thiazolidinone scaffold .
    • Another investigation focused on the synthesis of novel thiazolidinones and their evaluation against various cancer cell lines, showing that modifications at certain positions greatly enhance their anticancer properties .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Thiazolidin-4-one derivatives have been documented to possess broad-spectrum antibacterial and antifungal activity:

  • Antibacterial Activity :
    • Studies have shown that compounds similar to (Z)-5 exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often fall within therapeutic ranges, indicating potential for further development as antibacterial agents .
  • Biofilm Inhibition :
    • Certain derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, which is critical for treating chronic infections . The effectiveness of these compounds correlates with their structural features, particularly substitutions on the benzylidene fragment.

Pharmacological Profiles

The pharmacological profiles of thiazolidinones are diverse:

Activity Description
Anticancer Inhibits cell proliferation and induces apoptosis in various cancers.
Antibacterial Effective against a range of bacterial strains; MIC values indicate potency.
Antifungal Some derivatives show antifungal properties against common pathogens.
Antidiabetic Certain thiazolidinones exhibit insulin-sensitizing effects.
Antioxidant Compounds demonstrate free radical scavenging abilities.

Scientific Research Applications

The compound exhibits several biological activities that have been documented in various studies:

  • Antimicrobial Activity : Research indicates that derivatives of thiazolidinones possess significant antimicrobial properties. Compounds related to the thiazolidine scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural components of this compound suggest it may share similar properties.
  • Anticancer Properties : Some studies have explored the potential anticancer effects of thiazolidinones. The presence of the pyrido-pyrimidine moiety may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazolidinone derivatives have been studied for their ability to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis .

Synthesis and Characterization

The synthesis of (Z)-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in various fields:

  • Study on Antimicrobial Efficacy : A study demonstrated that the synthesized thiazolidinone derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications in the side chains could enhance activity .
  • Evaluation of Anticancer Potential : In vitro studies showed that compounds with similar structural motifs to this compound significantly inhibited cancer cell proliferation in various cancer lines .
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects, particularly its interaction with cellular targets and its impact on metabolic pathways .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The thiophene ring in the compound undergoes oxidation to form sulfoxides or sulfones under specific conditions. Reduction reactions target functional groups like nitro or carbonyl moieties.

Reaction Type Reagents Conditions Products
OxidationHydrogen peroxideAcidic/neutral mediumThiophene sulfoxide/sulfone
ReductionLithium aluminum hydrideAnhydrous conditionsCorresponding amine derivatives

These transformations are critical for modifying the compound’s electronic properties and interactions with biological targets.

Electrophilic Substitution Reactions

The bromophenyl substituent and thiophene ring enable electrophilic substitution. For example, bromination at the thiophene position followed by amine substitution generates diverse derivatives.

Reaction Type Reagents Conditions Products
BrominationN-bromosuccinimide (NBS)0°CBrominated intermediate
SubstitutionPrimary/secondary aminesDMF, K₂CO₃, 70°CSubstituted amide derivatives

This pathway is pivotal for tailoring the compound’s pharmacophore for therapeutic applications .

Condensation Reactions

The compound participates in condensation reactions to form extended heterocyclic systems. For instance, Knoevenagel condensation with aromatic aldehydes introduces new functional groups.

Reaction Type Reagents Conditions Products
KnoevenagelAromatic aldehydesEthanol, piperidineThiazole-arylidene derivatives
Chloroacetyl chloride reactionChloroacetyl chloride-Chloroacetamide derivatives

These reactions enhance the compound’s structural complexity and biological activity .

Functional Group Transformations

Reactions involving carbonyl or amide groups modify the compound’s reactivity. For example, acetylacetone reacts with the thiophene carboxamide moiety to form pyrazole derivatives.

Reaction Type Reagents Conditions Products
Pyrazole formationAcetylacetone, benzoylacetoneEthanol, glacial acetic acidPyrazole-thiophene carboxamides

Such transformations are exploited in drug design to optimize bioavailability and target binding .

Key Insights

  • Diversification : The compound’s reactivity allows structural diversification through oxidation, reduction, and substitution.

  • Biological Implications : Reaction pathways directly influence its interaction with enzymes and receptors, critical for therapeutic applications .

  • Synthetic Flexibility : Multi-step syntheses enable precise control over functional groups, enabling tailored biological activity (e.g., antim

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of Z-configured methylene-bridged heterocycles. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Compound ID & Source Substituents (R1, R2) Molecular Formula Key Features/Biological Implications
Target Compound R1: 2-(2-hydroxyethyl)(methyl)amino, R2: 2-methoxyethyl C₁₇H₁₈N₄O₄S₂ High polarity due to hydroxyl group; potential for antiviral activity inferred from scaffold similarity .
Analog 1 R1: 2-methoxyethylamino, R2: 3-methoxypropyl C₁₈H₂₂N₄O₅S₂ Increased lipophilicity from extended methoxy chain; may improve membrane permeability .
Analog 2 R1: 3-(imidazol-1-yl)propylamino, R2: phenylethyl C₂₃H₂₃N₇O₂S₂ Imidazole moiety enhances potential for metal coordination or receptor binding .
Analog 3 R1: 1-phenylethylamino, R2: 2-methoxyethyl C₂₄H₂₅N₅O₃S₂ Phenylethyl group introduces aromaticity, possibly augmenting π-π stacking in target interactions .
Analog 4 R1: 4-(2-methoxyphenyl)piperazinyl, R2: methyl C₂₂H₂₄N₆O₃S₂ Piperazine substituent may modulate solubility and CNS penetration .
Key Observations:
  • Polarity vs. Lipophilicity : The target compound’s 2-hydroxyethyl group enhances aqueous solubility compared to methoxy-substituted analogs (e.g., Analog 1) .
  • Bioactivity Implications : Analog 2’s imidazole group and Analog 3’s phenylethyl substituent suggest divergent therapeutic targets (e.g., antimicrobial vs. kinase inhibition) .
  • Synthetic Flexibility : Substituent variations (e.g., piperazine in Analog 4) demonstrate the scaffold’s adaptability for structure-activity relationship (SAR) optimization .
Yield and Efficiency:
  • The target compound’s synthesis achieves moderate yields (~45–55%), comparable to Analog 1 (50–60%) but lower than Analog 2 (65–70%) due to the hydroxyl group’s steric and electronic effects .

Spectroscopic and Crystallographic Insights

  • NMR Characterization: The target compound’s ¹³C NMR spectrum shows distinct peaks for the thioxothiazolidinone carbonyl (δ ~175 ppm) and pyrido[1,2-a]pyrimidin-4-one (δ ~160 ppm), consistent with analogs .
  • Crystallography : Analogous compounds (e.g., ) exhibit triclinic crystal packing with intermolecular hydrogen bonding, suggesting similar solid-state stability for the target compound .

Q & A

Q. What are common synthetic routes for preparing this compound and its derivatives?

The compound can be synthesized via condensation reactions involving pyrido[1,2-a]pyrimidin-4-one scaffolds and thiazolidin-4-one precursors. Key steps include:

  • Schiff base formation : Reacting amino-substituted pyridopyrimidinones with aldehydes or ketones under reflux in ethanol .
  • Thioxothiazolidinone incorporation : Using CS₂ or thiourea derivatives to introduce the 2-thioxo group .
  • Recrystallization : Purification via DMF-EtOH (1:1) mixtures to isolate crystalline products .

Q. How is the structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms stereochemistry and Z-configuration .
  • Spectroscopic techniques : FT-IR (C=O, C=N stretches), ¹H/¹³C NMR (olefinic proton coupling for Z/E distinction), and HRMS .

Q. What standard assays evaluate its biological activity?

  • In vitro assays : Antimicrobial (MIC determination via broth dilution), cytotoxicity (MTT assay), and enzyme inhibition (e.g., kinase assays using fluorescence polarization) .
  • Dose-response studies : IC₅₀ calculations using non-linear regression models .

Q. How are stability and storage conditions optimized?

  • Stability studies : Accelerated degradation tests under varied pH, temperature, and light exposure (HPLC monitoring) .
  • Storage : Lyophilized solids stored at -20°C in amber vials; solutions in DMSO (with desiccants) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for complex derivatives?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). Bayesian optimization algorithms improve efficiency by prioritizing high-yield conditions .
  • Flow chemistry : Continuous-flow systems enhance reproducibility for oxidation/reduction steps (e.g., Swern oxidation) .

Q. What strategies resolve data contradictions in biological activity studies?

  • Meta-analysis : Compare IC₅₀ values across multiple assays (e.g., enzyme vs. cell-based) to identify off-target effects .
  • Structural validation : Recheck stereochemistry (via NOESY NMR) if activity diverges from SAR predictions .

Q. How are computational methods applied to study this compound?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) based on pyridopyrimidinone and thiazolidinone motifs .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What advanced techniques handle hazardous intermediates during synthesis?

  • In situ quenching : Neutralize reactive intermediates (e.g., chlorinated byproducts) with NaHCO₃ or thiourea .
  • Microreactors : Minimize exposure to toxic gases (e.g., H₂S) during thioxo group incorporation .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Fragment-based design : Replace the 2-methoxyethyl group with bioisosteres (e.g., ethoxyethyl, morpholino) and test activity .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronegativity/steric effects with potency .

Q. What methodologies address crystallographic challenges (e.g., twinned data)?

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in high-symmetry space groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disorder in the pyrido[1,2-a]pyrimidinone core .

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